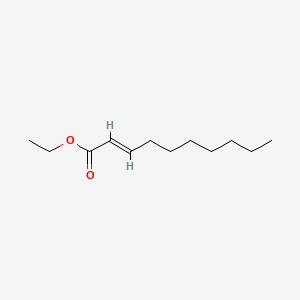
Ethyl trans-2-decenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-decenoate is a fatty acid ethyl ester obtained by the formal condensation of trans-2-decenoic acid with ethanol. It has a role as a metabolite. It is functionally related to a trans-2-decenoic acid.
Wissenschaftliche Forschungsanwendungen
Flavor Chemistry and Aroma
Flavor Component of Bartlett Pear : Ethyl trans-2-decenoate has been identified as a flavor component in Bartlett pear. Its odor characteristics are remarkably pear-like, contributing significantly to the fruit's aroma profile (Jennings, Creveling, & Heinz, 1964).
Analysis of Aroma Compounds : Research on the determination of geometrical isomers of ethyl 2,4-decadienoate, a related compound, enhances understanding of aroma compounds in Bartlett pear. This research aids in the separation and identification of such isomers, crucial for flavor chemistry (Cigić, Plavec, & Zupančič-Kralj, 1999).
Organic Synthesis
Synthesis Methods : this compound is used in the synthesis of various organic compounds, such as methyl dihydrojasmonate, a compound with commercial importance in the fragrance industry (Tsuji, Kasuga, & Takahashi, 1979).
Chemical Reactions and Catalysis : It's utilized in reactions like the ruthenium-catalyzed ethenolysis, demonstrating its role in advanced chemical synthesis techniques. This is particularly relevant in creating bio-sourced chemicals and materials (Kajetanowicz et al., 2019).
Biomedical Research
Neuroprotective Effects : In biomedical research, derivatives of this compound like DAEE have been found to have neuroprotective effects, facilitating recovery from cerebral infarction in mice models. This suggests potential therapeutic applications in neurology (Tanaka et al., 2012).
Anticancer Potential : Conformational analysis of related esters, like ethyl trihydroxycinnamate, reveals insights into their potential as anticancer agents, highlighting the compound's significance in medical research (Sousa et al., 2006).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl trans-2-decenoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-decene", "Ethyl alcohol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 1-decene is reacted with ethyl alcohol in the presence of sulfuric acid to form ethyl 2-decenoate.", "Step 2: Ethyl 2-decenoate is then treated with sodium hydroxide to form sodium 2-decenoate.", "Step 3: The resulting sodium 2-decenoate is then acidified with sulfuric acid to form 2-decenoic acid.", "Step 4: 2-decenoic acid is then esterified with ethyl alcohol in the presence of sulfuric acid to form Ethyl trans-2-decenoate.", "Step 5: The final product is isolated and purified by washing with sodium chloride solution and water." ] } | |
CAS-Nummer |
37486-72-9 |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
ethyl dec-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
GNJARWZWODMTDR-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC/C=C/C(=O)OCC |
SMILES |
CCCCCCCC=CC(=O)OCC |
Kanonische SMILES |
CCCCCCCC=CC(=O)OCC |
Siedepunkt |
133.00 to 135.00 °C. @ 20.00 mm Hg |
Dichte |
0.880-0.890 (20°) |
Physikalische Beschreibung |
Liquid; Fatty-waxy aroma specific to over-ripe pear |
Löslichkeit |
5.496 mg/L @ 25 °C (est) Insoluble in water; soluble in fats Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


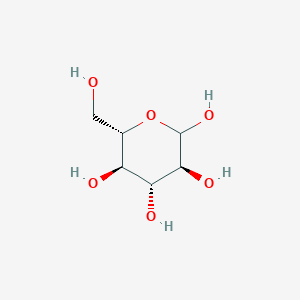

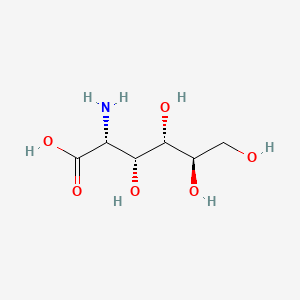

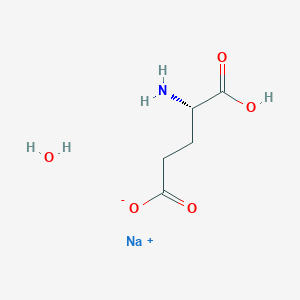
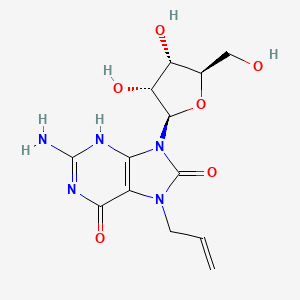
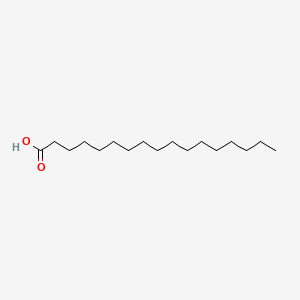
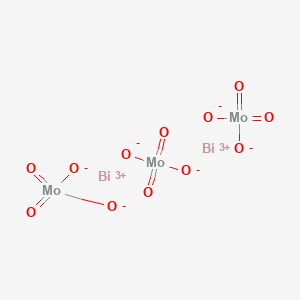

![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)




